molecular formula C13H22N3O+ B11585069 N,N,N-trimethyl-3-[(phenylcarbamoyl)amino]propan-1-aminium

N,N,N-trimethyl-3-[(phenylcarbamoyl)amino]propan-1-aminium

Cat. No.: B11585069
M. Wt: 236.33 g/mol
InChI Key: IQALVPYTWZJDHZ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

1-PHENYL-3-[3-(TRIMETHYLAZANIUMYL)PROPYL]UREA is a synthetic organic compound characterized by the presence of a phenyl group and a trimethylazaniumyl group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-PHENYL-3-[3-(TRIMETHYLAZANIUMYL)PROPYL]UREA typically involves the reaction of phenyl isocyanate with 3-(trimethylazaniumyl)propylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-PHENYL-3-[3-(TRIMETHYLAZANIUMYL)PROPYL]UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of phenyl urea derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated phenyl urea derivatives.

Scientific Research Applications

1-PHENYL-3-[3-(TRIMETHYLAZANIUMYL)PROPYL]UREA has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-PHENYL-3-[3-(TRIMETHYLAZANIUMYL)PROPYL]UREA involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

    3-(TRIMETHYLAZANIUMYL)PROPANOATE: A structurally related compound with similar functional groups.

    N-BENZENSULFONYL-N-TETRAHYDROKINOLINOUREA: Another urea derivative with distinct biological activities.

Uniqueness: 1-PHENYL-3-[3-(TRIMETHYLAZANIUMYL)PROPYL]UREA is unique due to the presence of both a phenyl group and a trimethylazaniumyl group, which confer specific chemical and biological properties

Properties

Molecular Formula

C13H22N3O+

Molecular Weight

236.33 g/mol

IUPAC Name

trimethyl-[3-(phenylcarbamoylamino)propyl]azanium

InChI

InChI=1S/C13H21N3O/c1-16(2,3)11-7-10-14-13(17)15-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H-,14,15,17)/p+1

InChI Key

IQALVPYTWZJDHZ-UHFFFAOYSA-O

Canonical SMILES

C[N+](C)(C)CCCNC(=O)NC1=CC=CC=C1

Origin of Product

United States

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